2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran
Description
Structure
3D Structure
Properties
CAS No. |
84040-20-0 |
|---|---|
Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
2,4,5-trimethyl-3,6-dihydro-2H-thiopyran |
InChI |
InChI=1S/C8H14S/c1-6-4-8(3)9-5-7(6)2/h8H,4-5H2,1-3H3 |
InChI Key |
HCKCQFNCXGOEIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=C(CS1)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4,5 Trimethyl 3,6 Dihydro 2h Thiopyran and Its Functionalized Analogues
Ring-Closure Strategies for 3,6-Dihydro-2H-thiopyran Skeletons
Cyclization Reactions from Acyclic Precursors
The construction of the dihydrothiopyran ring from acyclic, or open-chain, precursors is a direct and versatile approach. This method typically involves forming two carbon-sulfur bonds or one carbon-carbon and one carbon-sulfur bond in a single or stepwise manner to create the six-membered ring.
One established method involves the reaction of allylthioglycolic acid chlorides with a Lewis acid, such as aluminum chloride. This reaction proceeds via a Friedel-Crafts-type acylation, leading to the formation of dihydrothiopyran-3-ones. acs.org For example, the cyclization of allylthioglycolic acid chloride yields a mixture of 3,4-dihydro-2H-thiopyran-3-one and 3,6-dihydro-2H-thiopyran-3-one. acs.org The substitution pattern on the allyl group can influence the regioselectivity of the cyclization. acs.org
Another significant strategy is the use of ring-closing metathesis (RCM). This powerful reaction utilizes ruthenium-based catalysts, such as the Grubbs catalyst, to form cyclic alkenes from diene precursors. koreascience.krrsc.org For the synthesis of dihydrothiopyrans, an acyclic precursor containing both an allyl and a homoallyl sulfide (B99878) moiety can undergo RCM to efficiently form the desired six-membered ring. koreascience.kr This methodology is valued for its high functional group tolerance and generally mild reaction conditions. koreascience.kr
Intramolecular Cyclization Approaches
Intramolecular cyclization involves a single precursor molecule where the reacting groups are already tethered, facilitating ring formation. This approach often offers advantages in terms of efficiency and stereocontrol.
A key example is the intramolecular cyclization of allylthioglycolic acid chlorides. acs.orgacs.org When treated with aluminum chloride, these substrates undergo cyclization to produce dihydrothiopyran-3-ones. The reaction's outcome and the specific isomer formed can be directed by the placement of substituents on the acyclic starting material. acs.org For instance, the cyclization of 3-methylallylthioglycolic acid chloride yields 5-methyl-3,6-dihydro-2H-thiopyran-3-one. acs.org
Below is a table summarizing the products from the intramolecular cyclization of various substituted allylthioglycolic acid chlorides. acs.org
| Starting Material | Product(s) |
| Allylthioglycolic acid chloride | 3,4-dihydro-2H-thiopyran-3-one and 3,6-dihydro-2H-thiopyran-3-one |
| 3-Methylallylthioglycolic acid chloride | 4-Methyl-3,6-dihydro-2H-thiopyran-3-one and 5-Methyl-3,6-dihydro-2H-thiopyran-3-one |
| 2-Methylallylthioglycolic acid chloride | 4-Methyl-3,6-dihydro-2H-thiopyran-3-one |
| 3,3-Dimethylallylthioglycolic acid chloride | 4-Isopropylidenetetrahydrothiophen-3-one |
Synthesis via α-Oxo Sulfine (B13751562) and Dihydrothiopyran S-Oxide Intermediates
A sophisticated route to dihydrothiopyrans involves the use of sulfur-oxidized intermediates, specifically α-oxo sulfines and dihydrothiopyran S-oxides. These reactive species serve as valuable precursors that can be transformed into the target heterocycle.
Preparation of 2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran from Corresponding S-Oxides
Dihydrothiopyran S-oxides can be readily reduced to their corresponding dihydrothiopyrans. This deoxygenation step is typically efficient and clean. A specific example is the preparation of 2-benzoyl-2,4,5-trimethyl-3,6-dihydro-2H-thiopyran from its corresponding S-oxide. ru.nl The reduction can be achieved using various reagents that selectively remove the oxygen atom from the sulfur, leaving the rest of the molecule intact. ru.nl The S-oxide precursors themselves are often synthesized via cycloaddition reactions involving α-oxo sulfines. ru.nl
The following table details the synthesis of a functionalized analogue from its S-oxide. ru.nl
| Precursor | Product | Yield |
| 2-Benzoyl-2,4,5-trimethyl-3,6-dihydro-2H-thiopyran S-oxide | 2-Benzoyl-2,4,5-trimethyl-3,6-dihydro-2H-thiopyran | 75% |
Reactivity and Generation of α-Oxo Sulfines as Precursors
α-Oxo sulfines (thioaldehyde S-oxides) are highly reactive intermediates that serve as key building blocks in the synthesis of sulfur heterocycles. ru.nlresearchgate.net They are typically generated in situ due to their instability. A common method for their preparation is the reaction of trimethylsilyl (B98337) enol ethers with thionyl chloride. researchgate.netacs.org This approach is versatile and allows for the synthesis of various α-oxo sulfines. researchgate.net
Once generated, these sulfines can act as the diene component in Diels-Alder reactions. researchgate.net Their reaction with electron-rich alkenes provides a direct route to dihydrothiopyran S-oxides, which can then be reduced as described previously. ru.nlresearchgate.net The reactivity of the sulfine is influenced by its substituents; electron-withdrawing groups can enhance their reactivity in cycloaddition reactions. d-nb.info
Cycloaddition Reactions in Dihydrothiopyran Synthesis
Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are among the most powerful and widely used methods for constructing six-membered rings, including the 3,6-dihydro-2H-thiopyran skeleton. researchgate.netnih.govrsc.org This approach involves the reaction of a conjugated diene with a dienophile. In the context of thiopyran synthesis, either the diene or, more commonly, the dienophile contains a sulfur atom.
The hetero-Diels-Alder reaction, where a thiocarbonyl compound (a thial or thioketone) acts as the dienophile, is a highly effective strategy. d-nb.infonih.gov These thioaldehydes are often generated in situ and immediately trapped by a diene, such as 2,3-dimethyl-1,3-butadiene (B165502), to yield the corresponding dihydrothiopyran. For the synthesis of the target compound, 2,3-dimethyl-1,3-butadiene would react with a suitable thioaldehyde to form the 4,5-dimethyl-substituted ring. Subsequent modification would be required to introduce the 2-methyl group.
Continuous flow synthesis has been shown to be a highly efficient method for conducting these thia-Diels-Alder reactions, allowing for short reaction times and high yields. d-nb.info The regioselectivity of the cycloaddition can be influenced by the electronic nature of the substituents on both the diene and the dienophile. d-nb.info
| Diene | Dienophile (Thioaldehyde precursor) | Solvent | Temperature | Product Yield |
| 2-tert-Butyldimethylsilyloxy-1,3-butadiene | Ethyl phenacyl sulfide | Dichloromethane | -10 °C | 99% |
| Isoprene | Ethyl phenacyl sulfide | Dichloromethane | -10 °C | 70% |
| 2,3-Dimethyl-1,3-butadiene | Ethyl phenacyl sulfide | Dichloromethane | -10 °C | 90% |
Diels-Alder Reaction Strategies for 3,6-Dihydro-2H-thiopyran Formation
The Diels-Alder reaction, a powerful [4+2] cycloaddition, serves as a fundamental strategy for the formation of six-membered rings, including the 3,6-dihydro-2H-thiopyran core. In this context, a conjugated diene reacts with a dienophile containing a carbon-sulfur double bond (a thione or thioketone), or alternatively, a sulfur-containing diene reacts with a standard dienophile.
Thia-Diels-Alder reactions, though less common than their aza- and oxa-counterparts, are effective for creating the dihydrothiopyran ring. researchgate.net Aryl and hetaryl thioketones have been identified as "superdienophiles" that react readily with 1,3-dienes to yield 3,6-dihydro-2H-thiopyrans. researchgate.net The reactivity of 2H-thiopyrans as dienes in Diels-Alder reactions has also been investigated, with electron-donating substituents on the thiopyran ring influencing the reaction rate and yield. researchgate.netcdnsciencepub.com The general order of reactivity for substituted 2H-thiopyrans is: 4,6-disubstituted > 5-substituted > 4-substituted > 3,5-disubstituted > 3-substituted. cdnsciencepub.com With highly reactive dienophiles, these reactions produce good yields of predominantly the endo adducts. researchgate.netcdnsciencepub.com However, with less reactive dienophiles, the reactions are slower, and yields can be diminished due to competing thermal decomposition of the diene. researchgate.netcdnsciencepub.com
Research has shown that the mechanism for some thia-Diels-Alder reactions may not be concerted. For instance, reactions involving hetaryl thioketones with nonactivated 1,3-dienes have been proposed to proceed through a stepwise mechanism involving delocalized diradical intermediates to explain the observed stereoconvergent formation of cis-dihydrothiopyrans. researchgate.net
Table 1: Diels-Alder Reactivity of Substituted 2H-Thiopyrans
| Diene Reactivity Order | Dienophile Type | Typical Yield | Major Adduct |
|---|---|---|---|
| 4,6-disubstituted > 5-substituted | Reactive | Good | endo |
| 4-substituted > 3,5-disubstituted | Less Reactive | Lower | - |
| 3-substituted | Reactive | Good | endo |
Stereoselective and Stereocontrolled Synthetic Pathways
The control of stereochemistry is paramount in modern organic synthesis, particularly for producing enantiomerically pure compounds. For dihydrothiopyrans, including this compound, stereoselective and stereocontrolled methods are essential for defining the spatial arrangement of substituents on the heterocyclic ring.
Asymmetric Synthetic Approaches towards Chiral Dihydrothiopyrans
The development of asymmetric methods to access chiral dihydrothiopyrans is an area of active research. One notable approach is the use of organocatalysis. An organocatalytic, highly enantioselective formal thio [3+3] cycloaddition has been developed to synthesize 3,4-dihydro-2H-thiopyran scaffolds with two adjacent stereocenters. nih.govacs.orgarizona.edu This method utilizes a Michael-aldol condensation cascade sequence with a specially designed class of binucleophilic bisketone thioethers. nih.govacs.org The fine-tuning of the reactivity of these thioethers allows the cascade process to proceed with high regioselectivity and enantioselectivity. acs.org
Another strategy involves the catalytic asymmetric desymmetrization of oxetanes. Using a suitable chiral Brønsted acid catalyst, a well-positioned internal sulfur nucleophile (in the form of a thioester) can efficiently open the oxetane (B1205548) ring. researchgate.net This process generates all-carbon quaternary stereocenters with excellent enantioselectivity and can be extended to the synthesis of chiral tetrahydrothiopyrans. researchgate.net
Table 2: Asymmetric Synthesis of Dihydrothiopyrans
| Method | Type of Reaction | Key Feature | Outcome |
|---|---|---|---|
| Organocatalysis nih.govacs.org | Formal Thio [3+3] Cycloaddition | Michael-aldol cascade | High enantioselectivity, two contiguous stereocenters |
| Chiral Brønsted Acid Catalysis researchgate.net | Asymmetric Desymmetrization | Internal sulfur nucleophile attacks oxetane | Excellent enantioselectivity, all-carbon quaternary stereocenters |
Control of Stereochemistry in Cyclization and Cycloaddition Reactions
Achieving stereocontrol in the cyclization and cycloaddition reactions used to form the dihydrothiopyran ring is crucial for synthesizing specific isomers. In Diels-Alder and hetero-Diels-Alder reactions, the stereochemical outcome is often governed by the principles of orbital symmetry and steric interactions, typically favoring the formation of the kinetically controlled endo product.
However, the reaction mechanism can significantly influence stereoselectivity. While concerted [4+2] cycloadditions are stereospecific, stepwise reactions proceeding through diradical or zwitterionic intermediates may exhibit lower stereoselectivity due to the potential for bond rotation in the intermediate. researchgate.netmdpi.com Nevertheless, high stereoselectivity can still be achieved in stepwise processes. For instance, a stereoconvergent thia-Diels–Alder reaction has been reported where different isomers of the diene reactant lead to the formation of a single diastereomer of the product, a phenomenon rationalized by a stepwise diradical mechanism. researchgate.net The use of chiral auxiliaries attached to the reactants is another established strategy to induce facial selectivity in cycloaddition reactions, thereby controlling the absolute stereochemistry of the newly formed stereocenters.
Catalytic Methods in this compound Synthesis
Catalysis offers significant advantages in chemical synthesis, including increased reaction rates, milder reaction conditions, and enhanced selectivity. The synthesis of dihydrothiopyrans benefits greatly from various catalytic approaches, particularly those involving Lewis acids.
Lewis Acid Catalysis in Heterocyclic Ring Formation
Lewis acids are frequently employed to catalyze cycloaddition reactions by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This activation enhances the reaction rate and can influence both regioselectivity and stereoselectivity. In the context of thiopyran synthesis, Lewis acid catalysis has been shown to be effective in promoting HDA reactions. nih.gov
For example, the synthesis of a functionalized analogue, 2-benzoyl-2,4,5-trimethyl-3,6-dihydro-2H-thiopyran S-oxide, can be influenced by Lewis acids like aluminum chloride (AlCl₃). ru.nl In certain reactions of this substrate, Lewis acid-catalyzed nucleophilic addition occurs efficiently at low temperatures. ru.nl The use of Lewis acids can also alter the stereochemical outcome of Diels-Alder reactions. While thermal reactions of 2H-thiopyrans often yield endo adducts, Lewis acid-mediated reactions with certain dienophiles can enhance the formation of the exo adducts. researchgate.net This switch in selectivity provides a powerful tool for accessing different diastereomers of the thiopyran product.
Table 3: Comparison of Thermal vs. Lewis Acid-Catalyzed Diels-Alder of 2H-Thiopyrans
| Condition | Catalyst | Predominant Adduct | Reference |
|---|---|---|---|
| Thermal | None | endo | researchgate.net |
| Catalytic | Lewis Acid (e.g., Et₂AlCl) | exo | researchgate.net |
Transition Metal-Mediated Cyclizations
The construction of the 3,6-dihydro-2H-thiopyran ring system, particularly with specific substitution patterns as seen in this compound, can be elegantly achieved through various transition metal-mediated cyclization reactions. These methodologies offer significant advantages in terms of efficiency, selectivity, and functional group tolerance compared to classical synthetic routes. Key transition metals such as rhodium and copper have been instrumental in developing novel cyclization strategies for sulfur-containing heterocycles, and palladium-catalyzed reactions also present potential pathways. While direct synthesis of this compound using these methods is not extensively documented, the analogous synthesis of substituted dihydrothiopyrans provides a strong basis for their application.
Rhodium-Catalyzed Intramolecular Cyclizations
Rhodium catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including those containing sulfur. Intramolecular cyclization reactions, in particular, offer a precise method for constructing cyclic frameworks from acyclic precursors. In the context of thiodihydropyran synthesis, rhodium carbenes, generated from diazo compounds, can undergo intramolecular reactions with a tethered thione functionality to yield the desired dihydrothiopyran ring.
A notable approach involves the use of a rhodium catalyst to promote the cyclization of a molecule containing both a diazo group and a thione or a precursor that can generate a thione in situ. The general mechanism involves the formation of a rhodium-carbene intermediate, which then undergoes an intramolecular cyclization. This process has been shown to be highly efficient for the synthesis of oxygen-containing heterocycles, and by analogy, can be applied to their sulfur counterparts. rsc.org
To envision the synthesis of this compound via this method, a suitable acyclic precursor would be required. This precursor would need to be designed to incorporate the necessary methyl groups at the desired positions. The reaction would likely proceed under mild conditions, a hallmark of many rhodium-catalyzed transformations, thus preserving sensitive functional groups if present in more complex analogues.
| Catalyst | Substrate Type | Product | Yield (%) | Reference |
| Rh₂(OAc)₄ | Diazo compound with tethered thione | Thiodihydropyran derivative | Excellent | rsc.org |
This table presents a generalized representation of rhodium-catalyzed cyclization for thiodihydropyran synthesis based on analogous reactions.
Copper-Catalyzed [5+1] Annulation
Copper catalysts have proven effective in the synthesis of functionalized 3,6-dihydro-2H-thiopyrans through [5+1] annulation reactions. This strategy typically involves the reaction of a five-atom component with a one-atom component to construct the six-membered ring. A specific example is the reaction of α-diazo-β-diketones with vinylthiiranes under copper catalysis. nih.gov
In this reaction, the vinylthiirane acts as the five-atom component, while the carbene generated from the α-diazo-β-diketone serves as the one-atom component. The reaction proceeds under microwave irradiation, which often accelerates the reaction rate and improves yields. This methodology allows for the synthesis of highly functionalized dihydrothiopyrans. nih.gov For the synthesis of this compound, one could hypothetically design a substituted vinylthiirane precursor that would lead to the desired methylation pattern on the resulting dihydrothiopyran ring.
| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Cu(hfacac)₂ | α-Diazo-β-diketone | Vinylthiirane | Functionalized 3,6-dihydro-2H-thiopyran | Moderate to Good | nih.gov |
This table illustrates the copper-catalyzed [5+1] annulation for the synthesis of the dihydrothiopyran ring system.
Palladium-Catalyzed [4+2] Cycloadditions and Other Cyclizations
Palladium catalysis is widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed cyclizations to form this compound are not prominent in the literature, related [4+2] cycloaddition reactions (Diels-Alder reactions) can be facilitated by transition metal catalysts, including palladium. researchgate.net In a hypothetical scenario, a palladium catalyst could be employed to promote the cycloaddition of a sulfur-containing dienophile with a suitable diene to construct the dihydrothiopyran ring with the desired substituents.
Furthermore, palladium-catalyzed intramolecular reactions of substrates containing both an alkene and a sulfur nucleophile could provide another route to substituted dihydrothiopyrans. Such reactions often proceed with high stereoselectivity. The versatility of palladium catalysis suggests that with the appropriate choice of ligands and reaction conditions, a pathway to this compound and its analogues could be developed. mdpi.com
| Catalyst System | Reaction Type | Potential Substrates | Potential Product |
| Pd(0) complex with phosphine (B1218219) ligands | [4+2] Cycloaddition | Substituted diene and a thio-dienophile | Substituted 3,6-dihydro-2H-thiopyran |
| Pd(II) complex | Intramolecular Cyclization | Acyclic precursor with a terminal alkene and a thiol group | Substituted thiopyran |
This table outlines potential palladium-catalyzed strategies for the synthesis of substituted dihydrothiopyrans.
Chemical Reactivity and Mechanistic Investigations of 2,4,5 Trimethyl 3,6 Dihydro 2h Thiopyran Derivatives
Electrophilic and Nucleophilic Substitution Reactions on the Dihydrothiopyran Ring
Direct electrophilic substitution on the dihydrothiopyran ring is not a commonly observed reaction pathway due to the non-aromatic nature of the ring. The electron-rich double bond and the sulfur atom are the more likely sites for electrophilic attack.
Nucleophilic substitution reactions on the saturated carbons of the 2,4,5-trimethyl-3,6-dihydro-2H-thiopyran ring are also generally unfavorable unless an appropriate leaving group is present. Such reactions would likely proceed via standard SN1 or SN2 mechanisms, with the stereochemical outcome being dependent on the specific substrate and reaction conditions. For instance, the presence of a good leaving group at the C-2 or C-6 position, adjacent to the sulfur atom, could facilitate nucleophilic displacement. The stereochemistry of the methyl groups at C-2, C-4, and C-5 would play a significant role in the accessibility of the electrophilic carbon to the incoming nucleophile, potentially favoring one stereochemical outcome over another.
Transformations Involving the Endocyclic Carbon-Carbon Double Bond
The endocyclic carbon-carbon double bond in this compound is susceptible to a variety of addition reactions, characteristic of alkenes. jsscacs.edu.inbhu.ac.inksu.edu.sa The regioselectivity and stereoselectivity of these reactions are influenced by the electronic effects of the sulfur atom and the steric hindrance imposed by the methyl substituents.
Electrophilic Addition:
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is expected to proceed via a cyclic halonium ion intermediate. ksu.edu.sa The subsequent nucleophilic attack by the halide ion would occur in an anti-fashion, leading to the formation of a dihalogenated tetrahydrothiopyran. The methyl groups at C-4 and C-5 would direct the stereochemical outcome of this addition.
Hydrohalogenation: The reaction with hydrogen halides (HX) is anticipated to follow Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond to form a more stable carbocation intermediate. jsscacs.edu.in However, in the case of this compound, both carbons of the double bond are trisubstituted. Therefore, a mixture of regioisomers might be expected, with the precise ratio depending on the subtle electronic and steric influences of the neighboring groups. Rearrangements of the carbocation intermediate, such as hydride or alkyl shifts, are also possible if a more stable carbocation can be formed. masterorganicchemistry.comchemistrysteps.comyoutube.comyoutube.comlibretexts.org
Epoxidation: Oxidation of the double bond with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide. The stereochemistry of the epoxidation would be directed by the existing stereocenters in the molecule, with the oxidant approaching from the less sterically hindered face.
Sulfur-Centered Reactivity: Oxidation and Reduction Processes in Dihydrothiopyrans
The sulfur atom in the 3,6-dihydro-2H-thiopyran ring is a key center of reactivity, readily undergoing oxidation to form the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). These oxidized derivatives exhibit distinct chemical properties and serve as valuable intermediates in organic synthesis.
Synthesis and Reactivity of Thiopyran S-Oxides and S,S-Dioxides
The oxidation of this compound can be controlled to selectively yield either the S-oxide or the S,S-dioxide.
Synthesis:
S-Oxides (Sulfoxides): Controlled oxidation, often using one equivalent of an oxidizing agent like hydrogen peroxide in acetic acid or sodium periodate, can selectively produce the corresponding this compound 1-oxide. ru.nl The stereochemistry at the sulfur atom can be influenced by the reaction conditions and the directing effects of the substituents on the ring.
S,S-Dioxides (Sulfones): Using an excess of a strong oxidizing agent, such as hydrogen peroxide or potassium permanganate, leads to the formation of the this compound 1,1-dioxide. youtube.com
Reactivity:
The introduction of oxygen atoms at the sulfur center significantly alters the electronic properties and reactivity of the dihydrothiopyran ring. The sulfoxide (B87167) and sulfone groups are strongly electron-withdrawing, which can influence the reactivity of adjacent protons and the double bond. Dihydrothiopyran S-oxides can undergo Pummerer-type reactions and are valuable precursors in various synthetic transformations. researchgate.net The corresponding sulfones are stable compounds and can be used in cycloaddition reactions and as precursors for other functionalized molecules.
Reduction of Sulfur:
The sulfur atom in dihydrothiopyrans and their oxidized derivatives can also be reduced. The reduction of sulfoxides back to the corresponding thioether can be achieved using various reducing agents, such as phosphorus-based reagents or certain metal hydrides. ias.ac.in Complete desulfurization of the ring, leading to the corresponding hydrocarbon, can be accomplished under more forcing conditions, for example, using Raney nickel.
Ring-Opening and Rearrangement Pathways of the 3,6-Dihydro-2H-thiopyran Nucleus
The 3,6-dihydro-2H-thiopyran ring can undergo various ring-opening and rearrangement reactions under thermal, acidic, or basic conditions. These transformations can lead to the formation of acyclic compounds or rearranged heterocyclic systems.
Thermal Decomposition Studies of Dihydrothiopyrans and Analogues
The thermal stability of dihydrothiopyran rings can be influenced by their substitution pattern. For analogous 3,6-dihydro-2H-pyran systems, thermal decomposition often proceeds via a concerted retro-hetero-Diels-Alder reaction, yielding a diene and a carbonyl compound. mdpi.com In the case of this compound, thermal decomposition could potentially lead to the formation of 2,3-dimethyl-1,3-butadiene (B165502) and thioacetone.
Computational studies on substituted 3,6-dihydro-2H-pyrans have shown that methyl substituents can lower the activation energy for thermal decomposition. mdpi.com The position of the methyl groups has a significant impact on the stability of the ring and the decomposition pathway. For instance, methyl groups at the 2- and 6-positions of the dihydropyran ring have been shown to facilitate the decomposition process. mdpi.com Similar effects would be expected for the trimethyl-substituted dihydrothiopyran, where the methyl groups at C-2, C-4, and C-5 would influence the energetics of the retro-Diels-Alder reaction.
Formation of Fused and Spirocyclic Systems from this compound Precursors
The functionalized 3,6-dihydro-2H-thiopyran ring serves as a valuable building block for the synthesis of more complex molecular architectures, including fused and spirocyclic systems. rsc.orgresearchgate.netshu.ac.uk
Fused Systems:
The dihydrothiopyran ring can be annulated with other rings through various synthetic strategies. For example, functional groups on the dihydrothiopyran ring can be elaborated to participate in intramolecular cyclization reactions, leading to the formation of fused bicyclic or polycyclic systems. rsc.orgresearchgate.net Diels-Alder reactions, where the dihydrothiopyran double bond acts as a dienophile, can also be employed to construct fused ring systems.
Spirocyclic Systems:
Synthesis of Thiopyrano[2,3-d]thiazole Derivatives via Cycloaddition
The synthesis of fused heterocyclic systems such as thiopyrano[2,3-d]thiazoles from dihydrothiopyran precursors often involves multi-step sequences, where the dihydrothiopyran moiety is first constructed and then elaborated. A primary route to the thiopyranothiazole scaffold is the hetero-Diels-Alder reaction, a type of [4+2] cycloaddition. nih.govnih.gov In this approach, 5-ene-4-thiazolidinones act as heterodienes that react with various dienophiles. nih.gov
Another significant pathway is the Michael addition reaction. For instance, the reaction between arylmethylene malononitrile (B47326) and 3-substituted isorhodanines in the presence of a base like triethylamine (B128534) can yield 5-amino-2-oxo-7-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carbonitriles. nih.gov While these examples start from thiazolidinone derivatives to build the thiopyran ring, the underlying principles of cycloaddition are applicable for derivatizing existing dihydrothiopyran rings, such as this compound, by introducing suitable functional groups that can participate in these reactions.
The development of these compounds is driven by their potential applications in medicinal chemistry, where the rigid, fused thiopyranothiazole structure is seen as a valuable scaffold for creating selective biological agents. nih.govsemanticscholar.org
Table 1: Examples of Cycloaddition Reactions for Thiopyrano[2,3-d]thiazole Synthesis
| Reaction Type | Reactants | Key Conditions | Product Type |
|---|---|---|---|
| Hetero-Diels-Alder | 5-Arylidene-4-thioxo-2-thiazolidinones, 1,4-Naphthoquinone | Acetic acid, hydroquinone (B1673460) (cat.), reflux | Benzo semanticscholar.orgrsc.orgthiochromeno[2,3-d] wikipedia.orgnih.gov-thiazole-2,5,10-triones nih.gov |
| Michael Addition | Arylmethylene malononitrile, 3-Substituted isorhodanines | Absolute ethanol, triethylamine | 5-Amino-2-oxo-7-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carbonitriles nih.gov |
Annulation Reactions Leading to Novel Sulfur Heterocycles
Annulation reactions provide a direct method for the construction of the 3,6-dihydro-2H-thiopyran ring. A notable example is the [5+1] annulation reaction between vinylthiiranes and α-diazo-β-diketones, catalyzed by copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂), often under microwave irradiation. nih.govresearchgate.net This process involves a tandem sequence initiated by the generation of a copper-carbenoid, which leads to the formation of functionalized 3,6-dihydro-2H-thiopyrans in moderate to good yields. nih.gov This strategy represents an efficient pathway to synthesize the core structure of compounds like this compound, should appropriately substituted precursors be used.
Derivatization for Advanced Materials or Complex Molecule Synthesis
The this compound scaffold is a valuable starting point for the synthesis of various derivatives, including charged species like thiopyrylium (B1249539) salts, oxidized forms such as thiolactones, and stereochemically defined structures like chiral tetrahydrothiopyrans, which are important synthons in complex molecule synthesis.
Routes to Thiopyrylium Salts and Related Charged Species
Thiopyrylium salts are aromatic cations analogous to pyrylium (B1242799) salts, with a sulfur atom replacing the oxygen. wikipedia.org Their synthesis from dihydrothiopyran precursors typically requires an aromatization step. One common method involves the dehydrogenation of a 4H-thiopyran intermediate, which can be generated from a 1,5-diketone and a sulfur transfer reagent. thieme-connect.de The dihydrothiopyran can be oxidized to a thiopyran, which is then converted to the thiopyrylium salt.
A more direct route from a stable thiopyran involves hydrogen abstraction using a hydride acceptor, such as trityl perchlorate. wikipedia.org Another important method is the conversion of more readily available pyrylium salts. By treating a pyrylium salt with a sulfide (B99878) source like sodium sulfide, the oxygen atom of the pyrylium ring is replaced by sulfur, yielding the corresponding thiopyrylium salt. wikipedia.orgthieme-connect.de This method is versatile and allows for the synthesis of a wide range of substituted thiopyrylium salts. thieme-connect.denih.gov Due to the higher polarizability of sulfur, thiopyrylium salts are generally less reactive than their pyrylium counterparts. wikipedia.org
Table 2: Synthetic Routes to Thiopyrylium Salts
| Precursor | Reagents | Key Transformation | Reference |
|---|---|---|---|
| Thiopyran | Trityl perchlorate | Hydride abstraction | wikipedia.org |
| 1,5-Diketone | Sulfur transfer reagent, then dehydrogenation | Ring formation and aromatization | thieme-connect.de |
| Pyrylium salt | Sodium sulfide, then acid | Oxygen-sulfur exchange | wikipedia.orgthieme-connect.de |
Pathways to Thiolactones from Dihydrothiopyrans
Thiolactones, or cyclic thioesters, are important motifs in natural products and synthetic chemistry. nih.govwhiterose.ac.uk The direct conversion of a dihydrothiopyran like this compound into a thiolactone would involve oxidation and rearrangement, typically targeting the carbon atom alpha to the sulfur to introduce a carbonyl group.
General synthetic strategies for thiolactones often start from precursors other than dihydrothiopyrans. For instance, an efficient method involves the indium-catalyzed direct conversion of lactones into thiolactones using a disilathiane as a sulfur source. mdpi.com Other approaches include the ring expansion of lactams and photochemical intramolecular radical acyl thiol-ene ligation for creating peptide thiolactones. rsc.orgwhiterose.ac.uk While not starting from dihydrothiopyrans, these methods highlight the chemical strategies that could potentially be adapted. For a dihydrothiopyran, a plausible route would involve allylic oxidation to an enone, followed by oxidative cleavage of the double bond and subsequent cyclization to form a thiolactone ring.
Preparation of Chiral Tetrahydrothiopyrans as Synthons
Chiral tetrahydrothiopyrans are valuable building blocks (synthons) for asymmetric synthesis. The preparation of these compounds from dihydrothiopyrans can be achieved through enantioselective reduction or dihydroxylation of the double bond.
An organocatalytic enantioselective formal thio [3+3] cycloaddition has been developed to produce chiral 3,4-dihydro-2H-thiopyran scaffolds with two adjacent stereogenic centers. nih.gov This method provides a direct entry to chiral dihydrothiopyrans, which can then be further modified. Subsequent hydrogenation of the double bond in a chiral dihydrothiopyran would yield the corresponding chiral tetrahydrothiopyran. For example, the diastereoselective synthesis of tetrahydrothiopyrans can be achieved via a boron trifluoride etherate-mediated (3,5)-thionium-ene cyclization, starting from aldehydes and substituted thiols. organic-chemistry.org These methods underscore the importance of controlling stereochemistry in the synthesis of complex sulfur heterocycles for use in advanced applications.
Advanced Spectroscopic and Diffraction Techniques in the Analysis of 2,4,5 Trimethyl 3,6 Dihydro 2h Thiopyran Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a molecule like 2,4,5-trimethyl-3,6-dihydro-2H-thiopyran, the ¹H NMR spectrum would exhibit distinct signals for the various protons in the structure.
Based on the analysis of analogous structures, the expected chemical shifts (δ) for the protons in this compound are as follows:
Methyl Protons (CH₃): Three distinct signals for the methyl groups at positions 2, 4, and 5 would be expected. These would likely appear as doublets or singlets in the upfield region of the spectrum, typically between δ 0.9 and 1.8 ppm. The splitting pattern would depend on the number of adjacent protons.
Methylene (B1212753) Protons (CH₂): The protons of the methylene group at position 6, adjacent to the sulfur atom, would likely resonate in the range of δ 2.5 to 3.5 ppm. The protons at position 3 would also give signals in a similar region, with their chemical shifts influenced by the neighboring methyl groups.
Methine Protons (CH): The methine protons at positions 2, 4, and 5 would show characteristic signals. The proton at C2, being adjacent to the sulfur atom, would be expected to appear at a downfield-shifted position compared to the others.
The coupling constants (J) between adjacent protons would provide valuable information about the dihedral angles and, consequently, the conformation of the thiopyran ring. For instance, the coupling between vicinal protons on the ring can help in determining their cis or trans relationship.
Table 1: Predicted ¹H NMR Data for this compound Analogues
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CH₃ (at C2) | 1.1 - 1.4 | Doublet | 6.0 - 7.0 |
| CH₃ (at C4) | 0.9 - 1.2 | Doublet | 6.0 - 7.0 |
| CH₃ (at C5) | 1.6 - 1.8 | Singlet | - |
| H (at C2) | 3.0 - 3.5 | Multiplet | - |
| H₂ (at C3) | 2.0 - 2.5 | Multiplet | - |
| H (at C4) | 2.2 - 2.7 | Multiplet | - |
| H₂ (at C6) | 2.8 - 3.3 | Multiplet | - |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The predicted chemical shifts for the carbon atoms are:
Methyl Carbons (CH₃): The signals for the three methyl carbons would appear in the upfield region, typically between δ 15 and 25 ppm.
Methylene Carbons (CH₂): The C6 methylene carbon, being adjacent to the sulfur atom, would be expected to resonate around δ 30-40 ppm. The C3 methylene carbon's chemical shift would be influenced by the adjacent methyl groups.
Methine Carbons (CH): The methine carbons at C2, C4, and C5 would have distinct chemical shifts. The C2 carbon, bonded to sulfur, would likely be the most downfield-shifted among them.
Olefinic Carbons (C=C): In the case of an unsaturated analogue, the sp²-hybridized carbons of the double bond would resonate in the downfield region, typically between δ 120 and 140 ppm.
Table 2: Predicted ¹³C NMR Data for this compound Analogues
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ (at C2) | 18 - 22 |
| CH₃ (at C4) | 15 - 20 |
| CH₃ (at C5) | 20 - 25 |
| C2 | 40 - 45 |
| C3 | 35 - 40 |
| C4 | 30 - 35 |
| C5 | 125 - 135 |
| C6 | 30 - 35 |
To unambiguously assign the ¹H and ¹³C NMR signals and to determine the connectivity and stereochemistry of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other (typically through two or three bonds). d-nb.inforsc.orgcaltech.eduwikipedia.org This experiment is crucial for identifying neighboring protons and tracing out the spin systems within the molecule, helping to piece together the fragments of the structure. d-nb.inforsc.orgcaltech.eduwikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). d-nb.inforsc.orgcaltech.eduwikipedia.org This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. d-nb.inforsc.orgcaltech.eduwikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum displays correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). d-nb.inforsc.orgcaltech.edu This technique is invaluable for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). d-nb.inforsc.orgcaltech.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining the stereochemistry and conformation of the molecule.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all the ¹H and ¹³C NMR signals can be achieved, leading to the definitive structural elucidation of this compound analogues.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound, showing the molecular ion peak (M⁺) and various fragment ion peaks.
For this compound, the molecular ion peak would be expected at m/z 158, corresponding to the molecular formula C₉H₁₆S. The fragmentation pattern would be influenced by the stability of the resulting carbocations and radical species. Common fragmentation pathways for alkyl-substituted dihydro-2H-thiopyrans may include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 143.
Loss of an ethyl radical (•C₂H₅): Resulting in a fragment at m/z 129.
Retro-Diels-Alder reaction: Cleavage of the ring could lead to the formation of smaller, stable fragments.
Ring expansion: Rearrangements involving the sulfur atom could lead to the formation of a more stable thiopyranium ion.
The analysis of these fragmentation patterns provides valuable clues about the structure of the molecule.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula C₉H₁₆S by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a crucial step in confirming the identity of a newly synthesized or isolated compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and probing the vibrational modes of a molecule. americanpharmaceuticalreview.com By analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational energies of covalent bonds, a molecular fingerprint can be obtained. americanpharmaceuticalreview.com For dihydrothiopyran analogues, IR spectroscopy is instrumental in confirming the presence of key structural features and understanding the dynamics of the heterocyclic ring.
The IR spectrum of a dihydrothiopyran derivative is characterized by several key absorption bands:
C-H Stretching Vibrations: Aliphatic C-H stretching vibrations from the methyl groups and the saturated carbons of the dihydrothiopyran ring typically appear in the 2850-3000 cm⁻¹ region. If aromatic substituents are present, C-H stretching bands may also be observed above 3000 cm⁻¹.
Ring Vibrations: The thiopyran ring itself gives rise to a series of complex vibrations. Ring stretching and deformation modes are analogous to those seen in other five- and six-membered heterocyclic compounds. nii.ac.jp For instance, substituted thiophenes, which share the C-S bond, exhibit ring C-H stretching frequencies around 3100 cm⁻¹. nii.ac.jp
Hydrogen Deformation Modes: In-plane and out-of-plane bending vibrations of the C-H bonds provide further structural information. In related thiophene (B33073) derivatives, hydrogen in-plane deformations are found between 1050-1250 cm⁻¹, while out-of-plane deformations occur in the 650-900 cm⁻¹ range. nii.ac.jp These regions are crucial for determining the substitution pattern on the ring.
C-S Bond Vibrations: The carbon-sulfur bond vibrations are typically weak and appear in the 600-800 cm⁻¹ region of the spectrum. While sometimes difficult to assign definitively due to overlap with other vibrations, their presence is a key indicator of the thiopyran structure.
Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed alongside experimental IR spectroscopy. nih.gov These computational methods can predict vibrational frequencies, aiding in the precise assignment of complex spectral bands and providing a more detailed understanding of the molecule's vibrational behavior. mdpi.com
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| Ring C-H Stretching | ~3100 | Indicates C-H bonds on the heterocyclic ring. nii.ac.jp |
| Aliphatic C-H Stretching | 2850-3000 | Corresponds to methyl and methylene groups on the ring. |
| Hydrogen In-Plane Deformation | 1050-1250 | Relates to the bending of C-H bonds within the plane of the ring. nii.ac.jp |
| Hydrogen Out-of-Plane Deformation | 650-900 | Provides information on ring substitution patterns. nii.ac.jp |
| C-S Stretching | 600-800 | Confirms the presence of the sulfur heteroatom in the ring. |
X-ray Crystallography for Solid-State Molecular Structure Determination
Studies on analogues of this compound have revealed important structural features of the thiopyran ring system. For example, the crystal structure of 3,4,5-Trimethyl-2,4,6-triphenyl-4H-thiopyran was determined to be in the monoclinic crystal system. nih.gov The analysis showed that the six-membered thiopyran ring adopts a boat conformation. nih.gov In this conformation, the sulfur atom and the opposing methylene carbon atom are displaced from the plane formed by the other four carbon atoms. nih.gov The substituents, such as methyl and phenyl groups, occupy specific pseudo-equatorial or pseudo-axial positions, which significantly influences the molecule's steric and electronic properties. nih.gov
Beyond individual molecular geometry, X-ray crystallography elucidates the supramolecular architecture, revealing how molecules pack in the crystal lattice. nih.gov Intermolecular interactions such as hydrogen bonds and π–π stacking can dictate the solid-state properties of the material. nih.govinnovareacademics.in In related heterocyclic structures, these interactions can lead to the formation of complex assemblies like chains, layers, or three-dimensional networks. nih.govnih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₆H₂₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (assumed from common settings, not specified) |
| a (Å) | 8.4525 (1) |
| b (Å) | 14.4732 (2) |
| c (Å) | 16.2971 (3) |
| β (°) | 103.156 (1) |
| Volume (ų) | 1941.37 (5) |
| Z (Molecules per unit cell) | 4 |
| Ring Conformation | Boat |
Other Spectroscopic Techniques for Dihydrothiopyran Characterization (e.g., Far-Infrared Spectroscopy)
While mid-range IR spectroscopy is excellent for identifying functional groups, Far-Infrared (Far-IR) spectroscopy, which covers the range from approximately 400 cm⁻¹ down to 10 cm⁻¹, is uniquely suited for studying low-frequency vibrations. These vibrations include large-amplitude motions such as ring-puckering, ring-twisting, and other conformational changes characteristic of non-planar heterocyclic rings.
For a flexible ring system like dihydrothiopyran, Far-IR spectroscopy can provide direct experimental data on its conformational energetics. A study on the parent compound, 5,6-dihydro-2H-thiopyran, using microwave spectroscopy (which probes rotational transitions and low-frequency vibrations), identified the fundamental wavenumbers for the two lowest vibrational modes at 134 cm⁻¹ and 219 cm⁻¹. rsc.org These low-energy vibrations are associated with the twisting or "half-chair" conformation of the ring, and their frequencies are sensitive to the ring's structure and substitution. rsc.org
Furthermore, analysis of related oxygen-containing heterocycles like tetrahydrofuran (B95107) using Far-IR has revealed series of bands attributed to pseudorotation, a low-energy process where the pucker of the ring moves around its perimeter. udayton.edu Similar low-frequency conformational dynamics are expected in dihydrothiopyran rings and can be effectively characterized using Far-IR spectroscopy, providing a more complete picture of the molecule's dynamic behavior.
| Vibrational Mode | Wavenumber (cm⁻¹) | Associated Motion |
|---|---|---|
| ν₃₆ | 134 (12) | Low-energy ring twisting/puckering |
| ν₃₅ | 219 (18) | Low-energy ring twisting/puckering |
Computational Chemistry and Theoretical Studies on 2,4,5 Trimethyl 3,6 Dihydro 2h Thiopyran Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations on 2,4,5-trimethyl-3,6-dihydro-2H-thiopyran systems can elucidate the distribution of electrons within the molecule, which in turn governs its reactivity.
Detailed research findings from DFT studies on analogous sulfur heterocycles, such as substituted thiophenes, reveal significant insights into the effects of substituents on the electronic properties of the ring. For instance, alkyl groups, like the methyl groups in this compound, are known to be electron-donating. This donation of electron density into the dihydrothiopyran ring is expected to increase the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of these frontier orbitals are critical in predicting a molecule's reactivity. A higher HOMO energy suggests a greater propensity to donate electrons, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO energy indicates the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show regions of negative potential (electron-rich) around the sulfur atom due to its lone pairs, and around the double bond, indicating these as likely sites for electrophilic attack.
Interactive Data Table: Calculated Electronic Properties of Substituted Dihydrothiopyrans
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 3,6-dihydro-2H-thiopyran | -6.2 | 1.5 | 7.7 | 1.8 |
| 2-methyl-3,6-dihydro-2H-thiopyran | -6.1 | 1.6 | 7.7 | 1.9 |
| This compound | -5.9 | 1.8 | 7.7 | 2.1 |
Note: The data in this table is illustrative and based on general principles of substituent effects.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with other molecules.
The 3,6-dihydro-2H-thiopyran ring is not planar and can adopt various conformations, such as the half-chair and boat forms. MD simulations can model the transitions between these conformations, providing information on their relative stabilities and the energy barriers separating them. The results of such simulations can be visualized as a trajectory, showing the dynamic behavior of the molecule.
Furthermore, MD simulations can be employed to study intermolecular interactions. For example, by simulating this compound in a solvent, one can observe how the solvent molecules arrange themselves around the solute and how these interactions influence its conformation. These simulations can also provide insights into how the molecule might interact with a biological target, such as a protein's active site, by revealing key intermolecular forces like hydrogen bonds and van der Waals interactions.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in mapping out the intricate details of reaction mechanisms. nih.govrsc.orgnih.gov These calculations can identify the structures of transition states and intermediates, and determine the activation energies associated with each step of a reaction. nih.govrsc.org
Transition State Characterization and Activation Energy Determination
For a given transformation of this compound, quantum chemical methods can be used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The geometry of the transition state provides crucial information about the mechanism of the reaction. For instance, in a study of the disproportionation of a dihydro-2H-pyran derivative, a related oxygen-containing heterocycle, quantum chemical modeling was used to identify two possible reaction paths involving different transition state geometries. researchgate.net
Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy, a critical parameter that determines the rate of the reaction. A lower activation energy corresponds to a faster reaction.
Interactive Data Table: Calculated Activation Energies for a Hypothetical Isomerization of Substituted Dihydrothiopyrans
| Compound | Reaction | Activation Energy (kcal/mol) |
| 3,6-dihydro-2H-thiopyran | Isomerization | 25 |
| 2-methyl-3,6-dihydro-2H-thiopyran | Isomerization | 23 |
| This compound | Isomerization | 21 |
Note: The data in this table is hypothetical and for illustrative purposes.
Reaction Pathway Mapping for Dihydrothiopyran Transformations
Beyond identifying a single transition state, quantum chemical calculations can be used to map out the entire reaction pathway, connecting reactants, intermediates, transition states, and products. This provides a comprehensive picture of the reaction mechanism. For transformations involving dihydrothiopyrans, this could include cycloaddition reactions, ring-opening reactions, or reactions involving the substituents. By calculating the energies of all species along the reaction coordinate, a potential energy surface can be constructed, which serves as a roadmap for the reaction.
Thermochemical Analysis of Substituted Dihydrothiopyrans and Related Sulfur Heterocycles
Thermochemical analysis involves the study of the energy changes that occur during chemical reactions. Computational methods can be used to calculate key thermochemical properties such as the enthalpy of formation, enthalpy of combustion, and Gibbs free energy of reaction for substituted dihydrothiopyrans.
Studies on the thermochemical properties of sulfur-containing furan (B31954) derivatives have demonstrated the utility of combining experimental techniques with high-level quantum chemical calculations to obtain reliable thermochemical data. mdpi.com For this compound, computational methods can be used to predict its standard molar enthalpy of formation. This value is crucial for understanding the stability of the molecule and for calculating the energy changes in reactions where it participates.
The effect of the methyl substituents on the thermochemical properties can also be assessed. Generally, the addition of alkyl groups to a molecule leads to a more negative enthalpy of formation, indicating increased thermodynamic stability.
Conformational Analysis and Ring Pucker Dynamics in 3,6-Dihydro-2H-thiopyrans
The six-membered 3,6-dihydro-2H-thiopyran ring is not rigid and can adopt different conformations through a process known as ring puckering. Conformational analysis aims to identify the stable conformations of the ring and to understand the dynamics of their interconversion.
Theoretical studies on related tetrahydro-2H-thiopyran systems have shown that the chair conformer is significantly more stable than twist conformers. researchgate.net For the 3,6-dihydro-2H-thiopyran ring, the presence of the double bond reduces the number of possible conformations compared to the saturated ring. The most likely stable conformations are the half-chair and the boat.
Computational methods can be used to calculate the relative energies of these conformers and the energy barriers for their interconversion. The positions of the methyl substituents on the this compound ring will influence the relative stabilities of the different conformations due to steric interactions. For example, a substituent may prefer an equatorial position over an axial position to minimize steric strain.
Interactive Data Table: Relative Energies of Dihydrothiopyran Conformers
| Conformer | Relative Energy (kcal/mol) |
| Half-Chair | 0.0 |
| Boat | 2.5 |
Note: The data in this table is illustrative and based on general principles of conformational analysis.
Emerging Research Directions and Potential Applications in Chemical Synthesis
2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran as a Versatile Synthon for Complex Organic Molecules
The strategic placement of methyl groups and the inherent reactivity of the dihydrothiopyran ring make This compound a promising synthon for the construction of intricate molecular architectures. Dihydrothiopyrans are valuable intermediates in organic synthesis, often prepared through hetero-Diels-Alder reactions of thioaldehydes and dienes. researchgate.netrsc.org The resulting scaffold can be further elaborated through various transformations of the endocyclic double bond and the sulfur atom.
The presence of three methyl groups in This compound offers stereochemical control and introduces chirality, which is highly desirable in the synthesis of complex targets. The synthetic utility of dihydrothiopyrans is exemplified by their use in the preparation of polyketide fragments, alkaloids, and other natural products. For instance, the dihydrothiopyran ring can be desulfurized to reveal a linear carbon chain with specific stereochemistry, or it can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then participate in elimination or rearrangement reactions.
The potential of This compound as a synthon can be illustrated by considering its application in diversity-oriented synthesis. The functional handles inherent to the dihydrothiopyran core (the double bond and the sulfur atom) can be chemoselectively addressed to generate a library of diverse molecular scaffolds.
Table 1: Potential Transformations of this compound as a Synthon
| Transformation | Reagents and Conditions | Potential Product |
| Oxidation | m-CPBA, H₂O₂ | This compound-1-oxide or 1,1-dioxide |
| Hydrogenation | H₂, Pd/C | 2,4,5-Trimethyltetrahydro-2H-thiopyran |
| Epoxidation | m-CPBA | This compound epoxide |
| Dihydroxylation | OsO₄, NMO | 2,4,5-Trimethyltetrahydro-2H-thiopyran-3,4-diol |
| Desulfurization | Raney Nickel | Substituted alkane |
Development of Novel Catalytic Systems for Selective Dihydrothiopyran Transformations
Recent advancements in catalysis offer exciting possibilities for the selective functionalization of dihydrothiopyrans like This compound . Both transition-metal catalysis and organocatalysis have emerged as powerful tools for transforming heterocyclic systems with high efficiency and selectivity. nih.govmdpi.com
Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, could potentially be applied to functionalize the dihydrothiopyran ring. nih.gov For example, the development of catalytic systems for the direct C-H functionalization of the allylic positions of This compound would provide a direct route to more complex derivatives. Furthermore, ruthenium-catalyzed olefin metathesis could be employed for ring-opening or ring-closing metathesis reactions, expanding the synthetic utility of this scaffold.
Organocatalysis presents a complementary approach for the enantioselective functionalization of dihydrothiopyrans. researchgate.net For instance, aminocatalysis could be used to activate the enamine derived from a related thiopyranone for subsequent asymmetric reactions. The development of novel chiral catalysts tailored for the specific steric and electronic properties of This compound is a promising area for future research.
Exploration of Chiral this compound Derivatives in Asymmetric Synthesis
The inherent chirality of This compound makes it an attractive target for applications in asymmetric synthesis. The synthesis of enantiomerically pure forms of this compound would open the door to its use as a chiral building block or as a scaffold for the development of novel chiral ligands and organocatalysts. nih.govyoutube.com
An organocatalytic enantioselective formal thio [3+3] cycloaddition has been reported for the synthesis of chiral dihydrothiopyrans, demonstrating a viable strategy to access such molecules with high enantioselectivity. nih.govacs.org A similar approach could be envisioned for the asymmetric synthesis of This compound .
Once obtained in enantiopure form, this compound could be utilized in several ways. As a chiral building block, it could be incorporated into the total synthesis of natural products, where the stereocenters of the dihydrothiopyran core would dictate the stereochemistry of the final target. As a chiral ligand, the sulfur atom could coordinate to a metal center, and the chiral environment created by the methyl groups could induce asymmetry in catalytic transformations. researchgate.net
Table 2: Potential Applications of Chiral this compound
| Application | Description |
| Chiral Building Block | Incorporation into the synthesis of optically active natural products and pharmaceuticals. |
| Chiral Ligand | Coordination to transition metals for asymmetric catalysis (e.g., hydrogenation, allylic alkylation). |
| Chiral Organocatalyst | As a scaffold for the development of new catalysts for enantioselective transformations. |
| Chiral Auxiliary | Temporary attachment to a substrate to direct a stereoselective reaction. |
Bio-inspired Synthesis and Biomimetic Transformations Involving Thiopyran Moieties
Nature often employs elegant and efficient strategies for the construction of complex molecular architectures. Bio-inspired synthesis seeks to mimic these natural processes in the laboratory. nih.gov The hetero-Diels-Alder reaction, a key method for synthesizing dihydrothiopyrans, is a biomimetic transformation that mirrors biosynthetic pathways for the formation of six-membered rings. nih.gov
The investigation of enzyme-catalyzed or biomimetic syntheses of This compound could lead to more sustainable and efficient synthetic routes. For instance, the use of a Diels-Alderase enzyme could potentially catalyze the [4+2] cycloaddition between a suitable thioketone and diene to produce the dihydrothiopyran ring with high stereocontrol.
Furthermore, the thiopyran moiety itself can participate in biomimetic transformations. For example, the sulfur atom can act as a nucleophile or be involved in radical-mediated cyclizations, mimicking enzymatic processes. Exploring such bio-inspired reactions with This compound could unveil novel synthetic methodologies.
Integration of this compound in Retrosynthetic Analysis of Natural Products
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. rsc.orgscribd.com The dihydrothiopyran unit is found in a number of natural products, and therefore, This compound represents a potential key building block in the retrosynthesis of such compounds. whiterose.ac.ukchim.it
Q & A
Q. What are the common synthetic routes for 2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran?
The synthesis typically involves cyclization reactions of thiocarbonyl precursors or functionalized dienes. For example:
- Acid-catalyzed cyclization : Thiopyran derivatives can be synthesized via acid-mediated cyclization of unsaturated thioesters or thioamides. Evidence from analogous compounds suggests using trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) as catalysts to promote ring closure .
- One-pot multicomponent reactions : Unsaturated carboxylic acids or thiols can react with aldehydes in a one-pot setup to form the thiopyran core, as demonstrated in studies on 3,4-dihydro-2H-thiopyran derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : - and -NMR are essential for confirming the substitution pattern and ring conformation. For instance, methyl groups at positions 2,4,5 would show distinct splitting patterns due to coupling with adjacent protons .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation pathways.
- X-ray crystallography : Crystal structure analysis (e.g., monoclinic P2/n space group) resolves stereochemistry and bond lengths, as seen in related thiopyran derivatives .
Q. What are the key physicochemical properties relevant to experimental handling?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but insoluble in water.
- Stability : Sensitive to strong acids/bases due to the thiopyran ring’s susceptibility to ring-opening reactions .
Advanced Research Questions
Q. How do reaction conditions influence product distribution in acid-catalyzed reactions?
- Solvent effects : In acetonitrile with PTSA, 2,4-diethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran forms 4H-pyran derivatives, while TFA in ambient conditions stabilizes dihydro intermediates .
- Temperature : Higher temperatures favor aromatization via dehydrogenation, whereas lower temperatures retain the dihydro structure .
- Mechanistic insight : DFT calculations indicate that protonation at specific ring positions dictates regioselectivity, with stabilization of carbocation intermediates driving product formation .
Q. How can computational methods resolve contradictions in reported acidity values?
Quantum chemical studies (e.g., DFT) model deprotonation energies to assess acidity. For example:
- Deprotonation sites : Calculations on 3,4-dihydro-2H-thiopyran-1,1-dioxides show that the C3 position is more acidic than C4 due to resonance stabilization of the conjugate base .
- Substituent effects : Methyl groups at positions 2,4,5 alter electron density, with steric hindrance reducing acidity at crowded sites .
Q. What strategies optimize stereochemical control during synthesis?
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (2R,3S)-configured precursors) ensures retention of stereochemistry during cyclization .
- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Rh or Pd complexes) induce enantioselectivity in thiopyran formation, though this remains underexplored for 2,4,5-trimethyl derivatives .
Q. How does the thiopyran core participate in click chemistry or cross-coupling reactions?
- Thiol-ene reactions : The sulfur atom facilitates radical-mediated thiol-ene additions, enabling functionalization at the 3,6-dihydro positions .
- Suzuki-Miyaura coupling : Boronic ester derivatives (e.g., pinacol esters) at the 4-position allow cross-coupling with aryl halides, as seen in related tetrahydro-2H-pyran systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
